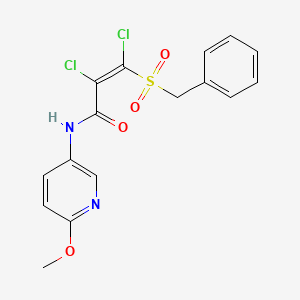
3-(benzylsulfonyl)-2,3-dichloro-N-(6-methoxy-3-pyridinyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(benzylsulfonyl)-2,3-dichloro-N-(6-methoxy-3-pyridinyl)acrylamide” is a complex organic molecule. It contains a benzylsulfonyl group, a dichloroacrylamide group, and a 6-methoxy-3-pyridinyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate pyridine and benzylsulfonyl precursors. The exact method would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzylsulfonyl and 6-methoxy-3-pyridinyl groups are likely to influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the acrylamide group, which is known to participate in various chemical reactions . The dichloro group could potentially be reactive as well .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups would determine properties like solubility, melting point, and reactivity .Scientific Research Applications
Applications in Membrane Technology
Jia Xu et al. (2013) discussed the preparation and characterization of a novel polysulfone UF membrane blended with a ternary copolymer for improved anti-fouling and anti-bacterial properties. This research indicates the potential of incorporating specific chemical moieties into membrane technology for water purification applications (Jia Xu et al., 2013).
Advanced Polymer Materials
Peter A. Woodfield et al. (2014) explored hydrophobically modified sulfobetaine copolymers with tunable aqueous UCST through postpolymerization modification, showcasing the versatility of acrylamide derivatives in creating materials with specific physical properties (Peter A. Woodfield et al., 2014).
Organic Synthesis and Molecular Engineering
V. S. Baranovskii et al. (2013) utilized bisdiazonium tetrafluoroborates as arylating agents in anionarylation of acrylamides, demonstrating the reactivity and utility of acrylamide derivatives in synthetic organic chemistry (V. S. Baranovskii et al., 2013).
Catalysis and Chemical Transformations
Shu-Feng Li et al. (2004) discussed the preparation and application of a new acyl transfer reagent: polystyryl N-methyl-N-acyl-sulfonamide resins, illustrating the role of sulfonamide derivatives in facilitating chemical transformations (Shu-Feng Li et al., 2004).
Future Directions
properties
IUPAC Name |
(Z)-3-benzylsulfonyl-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4S/c1-24-13-8-7-12(9-19-13)20-16(21)14(17)15(18)25(22,23)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,21)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCMVRBCGVUKGX-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C(=C(S(=O)(=O)CC2=CC=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)NC(=O)/C(=C(\S(=O)(=O)CC2=CC=CC=C2)/Cl)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



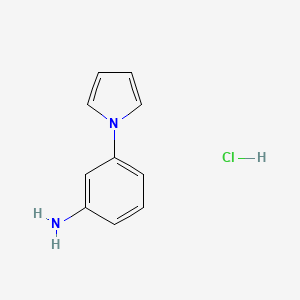
![N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)-1-ethanesulfonamide](/img/structure/B2980394.png)
![1-[(4-fluorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2980395.png)
![2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2980397.png)
![N-(2-chlorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2980400.png)
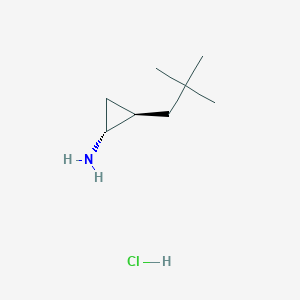
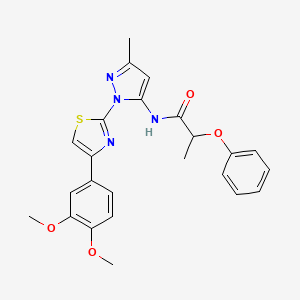
![5-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2980406.png)
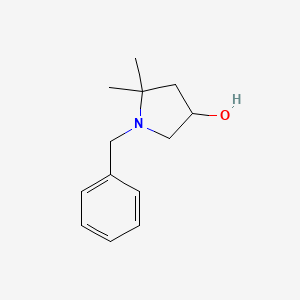
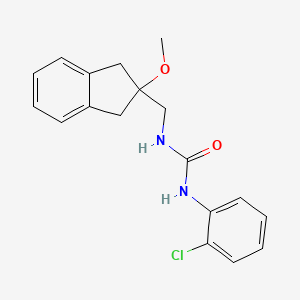
![2-[4-(4-methoxyphenyl)-3-thiomorpholin-4-yl-1H-pyrazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2980410.png)
